N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]prop-2-enamide
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Overview
Description
N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]prop-2-enamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. Oxadiazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis .
Preparation Methods
The synthesis of N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]prop-2-enamide can be achieved through various synthetic routes. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, and aldehydes, in the presence of a base like NaOH in a DMSO medium . This reaction typically proceeds at ambient temperature and yields the desired oxadiazole derivatives in moderate to excellent yields .
Chemical Reactions Analysis
N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]prop-2-enamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Scientific Research Applications
N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]prop-2-enamide has several scientific research applications, including:
Medicinal Chemistry: Oxadiazole derivatives are known for their pharmacological activities, including antibacterial, antiviral, and anticancer properties.
Materials Science: The compound can be used in the development of energetic materials, fluorescent dyes, and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and can be used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a pharmacophore, interacting with enzymes and receptors in biological systems. For example, oxadiazole derivatives have been shown to inhibit human carbonic anhydrase isoforms, which are involved in cancer therapy .
Comparison with Similar Compounds
N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]prop-2-enamide can be compared with other oxadiazole derivatives, such as:
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
These compounds share the oxadiazole core but differ in their specific substituents and pharmacological activities, highlighting the versatility and uniqueness of oxadiazole derivatives in medicinal chemistry .
Properties
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-3-9(15)13-11(4-6-16-7-5-11)10-12-8(2)14-17-10/h3H,1,4-7H2,2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFAUILSFHOBQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCOCC2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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